Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate
Description
Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 5 and a tert-butoxycarbonyl (Boc)-protected piperidinyl group at position 2. The Boc group serves as a protective moiety for the secondary amine in piperidine, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis . The molecular formula is C₁₄H₂₁N₃O₄S, with a molecular weight of 327.07 g/mol. This compound is typically employed as an intermediate in drug discovery, particularly in the development of kinase inhibitors or protease-targeting agents due to the thiazole ring’s bioisosteric properties.
Properties
Molecular Formula |
C15H22N2O4S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(19)17-7-5-6-10(9-17)12-16-8-11(22-12)13(18)20-4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
FBFQXOKDKAPPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Thiazole Ring Formation: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The thiazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) Methyl 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thiazole-5-carboxylate
- Key Difference : Replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring).
- Implications: Reduced ring size increases ring strain but may enhance membrane permeability due to lower steric hindrance. Molecular weight: ~313.04 g/mol (estimated), slightly lighter than the piperidine analog.
(b) Methyl 2-(2-Oxoimidazolidin-1-yl)thiazole-5-carboxylate
- Key Difference : Substitutes the Boc-piperidine with a 2-oxoimidazolidin-1-yl group.
- Structural Data : Molecular formula C₈H₉N₃O₃S , molecular weight 227.24 g/mol .
- Implications :
- The oxoimidazolidin moiety introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the Boc-protected analogs.
- Smaller molecular weight suggests reduced lipophilicity (lower logP), which may limit blood-brain barrier penetration.
(c) Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylate
- Key Difference: Replaces the thiazole ring with a thieno[3,2-b]pyrrole fused system (similarity score: 0.91) .
- Increased planarity may improve stacking interactions in protein binding but reduce solubility.
Comparative Analysis Table
Biological Activity
Methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is , with a molecular weight of approximately 326.41 g/mol. The structural uniqueness of this compound positions it as an interesting candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄S |
| Molecular Weight | 326.41 g/mol |
| CAS Number | 216955-61-2 |
Biological Activity
Research indicates that methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate exhibits promising biological activity, particularly in the following areas:
1. Anticancer Potential:
- Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, it has shown potential in reducing tumor volume in in vivo models without significant side effects .
2. Kinase Inhibition:
- The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. It is hypothesized that the thiazole moiety contributes to its kinase inhibitory activity .
3. Interaction with Biological Targets:
- Interaction studies have focused on how this compound interacts with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. It has been observed to stimulate ATPase activity, indicating a potential role as a modulator of drug transport .
Case Studies
Several studies have investigated the biological effects of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate:
-
Study on Anticancer Activity:
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, suggesting significant potency . -
Kinase Inhibition Profile:
A detailed analysis revealed that methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate selectively inhibits certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This selectivity may lead to reduced off-target effects compared to broader-spectrum kinase inhibitors .
The biological activity of methyl 2-(1-(tert-butoxycarbonyl)piperidin-3-YL)thiazole-5-carboxylate is thought to involve several mechanisms:
- Binding Affinity: The thiazole ring likely enhances binding affinity to target proteins through π-stacking interactions.
- Inhibition of Phosphorylation: By inhibiting kinase activity, the compound may prevent the phosphorylation of downstream targets involved in cell cycle progression and apoptosis.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over- or under-cyclization.
- Use anhydrous conditions during Boc protection to prevent hydrolysis .
Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 369.1) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., thiazole C-H protons at δ 7.8–8.2 ppm, Boc tert-butyl protons at δ 1.4 ppm) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and thiazole regions .
How can researchers optimize the coupling reaction between the thiazole and Boc-piperidine moieties to minimize side products?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use CuI or Pd catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
- Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction rate and byproduct formation.
Q. Data-Driven Optimization :
| Variable | Optimal Range | Side Product Risk |
|---|---|---|
| Solvent | DMF | Low |
| Catalyst | CuI (5 mol%) | Moderate |
| Reaction Time | 18 hours | High (degradation) |
Reference highlights that exceeding 24 hours increases hydrolysis of the Boc group.
What strategies are recommended for resolving contradictions in reported biological activities of structurally similar thiazole derivatives?
Advanced
Contradictions often arise from:
- Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. Compare with triazole-thiazole hybrids in .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
Q. Case Study :
| Compound | Thiazole Substituent | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| Analog A | Methyl | 12.3 | Anticancer |
| Analog B | Chloro | 8.7 | Antiviral |
Discrepancies in Analog A’s activity across studies may stem from assay-specific detection limits .
What are the key considerations in designing experiments to study the deprotection of the Boc group under varying acidic conditions?
Q. Advanced
- Acid Selection : TFA (neat or in DCM) vs. HCl/dioxane. TFA is faster but may degrade thiazole rings .
- Monitoring : Use LC-MS to track Boc removal (loss of m/z 100.1 corresponding to tert-butyl fragment).
- Quenching : Neutralize with aqueous NaHCO₃ to prevent over-acidification of the piperidine nitrogen .
Q. Deprotection Efficiency :
| Acid | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| TFA/DCM | 2 | 85 | 90 |
| HCl/Diox | 6 | 78 | 88 |
Reference recommends TFA for time-sensitive workflows but cautions against prolonged exposure.
How does the steric hindrance of the Boc group influence the reactivity of the piperidine ring in further functionalization?
Q. Advanced
- Steric Effects : The bulky Boc group reduces nucleophilicity of the piperidine nitrogen, limiting alkylation or acylation reactions.
- Workaround : Temporarily replace Boc with a less hindered protecting group (e.g., Cbz) for functionalization, then re-protect .
Q. Example :
| Protecting Group | Reaction Rate (k, s⁻¹) |
|---|---|
| Boc | 0.05 |
| Cbz | 0.18 |
Data adapted from piperidine alkylation studies in .
What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Q. Advanced
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Validation : Compare docking scores with experimental IC₅₀ values from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
